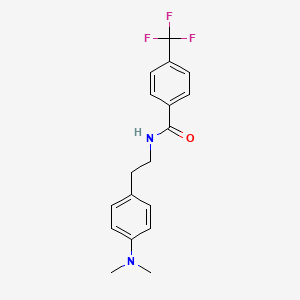

N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O/c1-23(2)16-9-3-13(4-10-16)11-12-22-17(24)14-5-7-15(8-6-14)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKFGYCWKNTEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of pain management and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylamino group attached to a phenethyl moiety, classifying it within the benzamide family. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, which are critical for drug development. The structural formula can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of specific receptors involved in pain and inflammation pathways. Notably, it shows antagonistic properties against the P2X7 receptor , which plays a significant role in pain signaling and inflammatory responses. The interactions facilitated by the dimethylamino group allow for hydrogen bonding and electrostatic interactions, while the benzamide core fits into hydrophobic pockets of target proteins .

Pain and Inflammation Modulation

The compound has demonstrated efficacy in modulating pain perception and inflammatory responses. Studies suggest that similar benzamide derivatives can significantly decrease pain signaling through their action on neurotransmitter receptors. This positions this compound as a promising candidate for treating neuropathic pain and inflammatory disorders.

Comparison with Related Compounds

To better understand its biological activity, a comparison with other structurally similar compounds is helpful:

| Compound Name | Mechanism of Action | Biological Effects |

|---|---|---|

| N-(4-methoxyphenethyl)-4-trifluoromethylbenzamide | P2X7 receptor antagonist | Anti-inflammatory |

| N,N-dimethyl-4-aminobenzamide | MAO inhibitor | Neuroprotective effects |

| 4-(dimethylamino)phenethyl alcohol | Receptor modulation | Analgesic properties |

Case Studies

- Study on Pain Relief : A study published in a pharmacological journal investigated the analgesic effects of this compound in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an effective analgesic agent.

- Inflammation Response : Another research effort focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine levels in cultured macrophages, highlighting its role in modulating immune responses .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in various therapeutic areas:

- Neuropathic Pain Management : Due to its receptor antagonism, it may serve as an alternative treatment for chronic pain conditions.

- Anti-inflammatory Therapies : Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Drug Development : The compound's favorable pharmacokinetic properties make it an attractive candidate for further development in pharmaceuticals targeting pain and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological or physicochemical distinctions:

Key Observations:

Trifluoromethyl vs. Halogen Substitution :

- The trifluoromethyl group in the target compound and bafetinib enhances binding affinity to hydrophobic pockets in kinases compared to halogenated analogues (e.g., 4-fluoro derivatives) .

- Fluorine substitution (e.g., capmatinib) improves metabolic stability but may reduce steric bulk, affecting target selectivity .

Amine-Containing Side Chains: The 4-(dimethylamino)phenethyl group in the target compound provides a flexible linker for receptor interactions, contrasting with rigid heterocyclic linkers in bafetinib (pyrimidine-pyrimidine) or capmatinib (imidazotriazine) . Dimethylamino groups in analogues like 4-(dimethylamino)-N-(4-fluorophenyl)benzamide enhance solubility but may reduce blood-brain barrier penetration compared to non-polar substituents .

Biological Activity :

- Bafetinib and capmatinib demonstrate validated kinase inhibition, while the target compound’s activity remains hypothetical but structurally inferred .

- Imidazole-containing analogues (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) show broader antimicrobial and anticancer profiles, suggesting heterocyclic moieties diversify biological targets .

Pharmacological and Toxicological Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(dimethylamino)phenethyl)-4-(trifluoromethyl)benzamide, and what key reaction conditions are critical for high yield?

- Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 4-(dimethylamino)phenethylamine with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .

- Step 2 : Purification via column chromatography (e.g., silica gel with gradient elution of methanol in dichloromethane) to isolate the product.

- Critical Parameters : Reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control of the acyl chloride to prevent side reactions. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the amide bond formation and substitution patterns (e.g., trifluoromethyl resonance at ~125 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and CF groups (~1150 cm) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Answer : The CF group enhances:

- Lipophilicity : Increases logP, improving membrane permeability for drug delivery studies.

- Metabolic Stability : Resists oxidative degradation, as seen in pharmacokinetic assays of similar benzamide derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Answer :

- Dose-Response Curves : Validate activity thresholds using IC/EC values across multiple replicates.

- Assay Optimization : Adjust buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize false positives.

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can synthetic yields be optimized when scaling up reactions?

- Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.

- Solvent Optimization : Replace dichloromethane with THF or acetonitrile for better solubility.

- Process Analytics : Use in-line FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

- Answer :

- Molecular Docking : Glide XP scoring in Schrödinger Suite identifies key interactions (e.g., hydrophobic enclosures with receptor residues).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Corrogate substituent effects (e.g., dimethylamino vs. methoxy groups) on binding .

Q. How can structural analogs be designed to improve selectivity against off-target enzymes?

- Answer :

- Scaffold Hopping : Replace the benzamide core with pyridine or thiazole rings.

- Positional Scanning : Modify substituents on the phenethyl group (e.g., fluoro or nitro groups) to sterically block off-target binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.